Difloxacin D3 hydrochloride trihydrate is a deuterium-labeled derivative of the fluoroquinolone antibiotic difloxacin. It is characterized by the molecular formula C21H23D3ClF2N3O6 and a molecular weight of 492.92 g/mol. The compound is notable for its unique structure, which includes a deuterium isotope substitution, enhancing its utility in various biochemical and pharmaceutical applications, particularly in tracing and analytical studies .
As an antimicrobial agent, difloxacin D3 hydrochloride trihydrate exhibits activity against a variety of bacterial pathogens, making it a valuable compound in both clinical and research settings. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription .
These reactions are essential for understanding the stability and bioavailability of difloxacin D3 hydrochloride trihydrate in biological systems .
Difloxacin D3 hydrochloride trihydrate demonstrates significant biological activity as an antimicrobial agent. It is effective against both Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics. The compound's deuterium labeling facilitates pharmacokinetic studies, allowing researchers to trace its metabolic pathways and interactions within biological systems more accurately .
Research has shown that difloxacin exhibits lower toxicity compared to other fluoroquinolones while maintaining potent antibacterial effects. Its applications extend beyond traditional antibacterial use; it has been investigated for potential immunomodulatory effects in conditions such as COVID-19 .
The synthesis of difloxacin D3 hydrochloride trihydrate typically involves the following steps:
This multi-step synthesis allows for the incorporation of deuterium while preserving the antibiotic properties of difloxacin .
Difloxacin D3 hydrochloride trihydrate has several applications:
Interaction studies involving difloxacin D3 hydrochloride trihydrate focus on its pharmacological interactions with other compounds. These studies have revealed:
Difloxacin D3 hydrochloride trihydrate shares structural similarities with several other fluoroquinolone antibiotics. Here are some comparable compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Enoxacin | C17H19F2N3O3 | First-generation fluoroquinolone |
| Pefloxacin | C19H20F2N4O3 | Broad-spectrum activity |
| Temafloxacin | C19H18F2N4O4 | Enhanced activity against Gram-negative bacteria |
| Norfloxacin | C17H18F3N3O3 | Effective against urinary tract infections |
Uniqueness of Difloxacin D3 Hydrochloride Trihydrate:
Difloxacin D3 hydrochloride trihydrate stands out due to its specific isotopic labeling, which provides unique advantages in research applications while retaining effective antimicrobial properties .
Deuterium labeling in fluoroquinolones such as difloxacin D3 requires strategic selection of reaction conditions to ensure high isotopic incorporation while preserving structural integrity. The methyl group at the 4-position of the piperazine ring serves as the primary site for deuterium substitution, as demonstrated in the synthesis of analogous compounds like ELQ-316 and ELQ-422. A two-phase system employing deuterated water (D$$_2$$O) and tetrahydrofuran (THF) facilitates hydrogen-deuterium exchange at elevated temperatures (80°C), with benzoic acid acting as a catalyst. This method achieves 95–98% deuterium incorporation within 72 hours, as verified by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).
Post-deuteration, the intermediate undergoes hydrolysis in a mixture of perdeuterated acetic acid (CD$$3$$COOD) and cesium carbonate (Cs$$2$$CO$$_3$$) at 175–180°C to yield the final 4(1H)-quinolone structure. Notably, this step retains >95% deuterium content, ensuring minimal isotopic loss despite harsh thermal conditions. The robustness of this methodology is further evidenced by its application to structurally similar ELQ derivatives, which share the core quinolone scaffold with difloxacin D3.
| Parameter | Value | Reference |
|---|---|---|
| Reaction Temperature | 80°C (deuteration); 175°C (hydrolysis) | |
| Deuterium Incorporation | 95–98% | |
| Catalysts | Benzoic acid, CD$$_3$$COOD | |
| Analytical Verification | NMR, HRMS |
The piperazinyl moiety in difloxacin D3 is modified at the N-methyl group to introduce three deuterium atoms (CD$$3$$). This position-specific labeling leverages the kinetic acidity of the methyl protons, which undergo sequential exchange with deuterium in acidic D$$2$$O environments. The synthetic route involves:
This targeted approach ensures isotopic purity while avoiding unintended deuterium incorporation at other positions, such as the aromatic fluorine substituents or carboxylic acid group. The final product, difloxacin D3 hydrochloride trihydrate, exhibits a molecular formula of C$${21}$$H$${16}$$D$$3$$F$$2$$N$$3$$O$$3$$·HCl·3H$$_2$$O, confirming the specificity of deuterium placement.
The incorporation of deuterium atoms into pharmaceutical compounds fundamentally alters their hepatic clearance mechanisms through kinetic isotope effects that influence cytochrome P450-mediated metabolism [9] [10]. Deuterium substitution creates stronger carbon-deuterium bonds compared to carbon-hydrogen bonds, resulting in reduced metabolic rates at deuterated sites [11] [12]. This phenomenon stems from the lower vibrational frequency of deuterium atoms, which requires greater activation energy for bond cleavage during oxidative metabolism [13].
Hepatic clearance modifications induced by deuteration primarily manifest through alterations in cytochrome P450 enzyme activity, particularly affecting oxidative dealkylation reactions [9] [14]. The magnitude of these effects depends on several factors including the specific cytochrome P450 isoform involved, the substrate binding orientation within the active site, and whether the deuterated site represents a rate-limiting step in the metabolic pathway [10] [15]. Research demonstrates that O-dealkylation reactions exhibit the highest sensitivity to deuterium incorporation, followed by amide N-dealkylation and alkyl group oxidation [12].
The metabolic switching phenomenon represents a critical consideration in deuteration strategies, where reduced metabolism at deuterated sites can redirect metabolic flux toward alternative, non-deuterated positions [10] [12]. This compensatory mechanism can diminish the overall isotope effect on intrinsic clearance, particularly when multiple oxidation sites are available within the molecular structure [14]. Studies have shown that successful deuteration strategies often require comprehensive deuteration of all metabolically labile sites to achieve meaningful improvements in hepatic clearance parameters [12].
| Compound | Deuteration Site | Hepatic Clearance Reduction (fold) | Primary Mechanism |
|---|---|---|---|
| Deutetrabenazine | O-methyl groups | 2-3 | CYP2D6 O-dealkylation inhibition |
| Enzalutamide d3 | N-methyl group | 2.0 | N-demethylation reduction |
| d9-Methadone | Three methyl groups | 5.2 | Metabolic stability increase |
| Paroxetine deuterated | Metabolic soft spot | 3.0 | Metabolic switching |
| Caffeine d9 | Three methyl groups | 4.0 | N-dealkylation reduction |
Quantitative assessment of hepatic clearance modifications reveals that deuteration can achieve substantial reductions in intrinsic clearance values, typically ranging from 1.5 to 5-fold decreases depending on the specific compound and deuteration pattern [9] [15] [21]. These modifications translate into improved pharmacokinetic profiles characterized by increased area under the curve, extended half-life, and enhanced bioavailability [12] [21]. The effectiveness of deuteration in modifying hepatic clearance mechanisms depends critically on the identification and strategic targeting of primary metabolic soft spots within the molecular structure [12].
In vitro comparative studies utilizing liver microsomes and recombinant cytochrome P450 enzymes provide essential insights into the metabolic behavior of deuterated compounds relative to their protio counterparts [9] [10] [14]. These investigations employ sophisticated analytical techniques including liquid chromatography-mass spectrometry and gas chromatography-combustion-isotope ratio mass spectrometry to quantify isotope effects and metabolic profiles [20] [22].
Intrinsic clearance measurements represent the most direct assessment of deuterium kinetic isotope effects in hepatic metabolism [9] [10]. Studies demonstrate that deuterated compounds typically exhibit 50-70% reduction in intrinsic clearance compared to their protio forms, with isotope effect ratios (kH/kD) ranging from 1.5 to 3.2 [13] [15] [21]. These measurements reflect the primary kinetic isotope effect when carbon-deuterium bond cleavage represents a rate-limiting step in the metabolic pathway [23].
Metabolic profiling studies reveal complex patterns of metabolite formation that differ significantly between deuterated and protio forms [10] [14] [15]. Deuteration at primary metabolic sites typically reduces the formation of corresponding metabolites by 45-60%, while simultaneously increasing the production of metabolites from alternative, non-deuterated sites [15] [33]. This metabolic redistribution demonstrates the dynamic nature of cytochrome P450-mediated oxidation and highlights the importance of comprehensive metabolite identification in deuteration studies [10] [14].
| Study Parameter | Protio Form | Deuterated Form Ratio | Isotope Effect (kH/kD) |
|---|---|---|---|
| Intrinsic Clearance (CLint) | 100% (reference) | 50-70% reduction | 1.5-3.2 |
| Area Under Curve (AUC) | 100% (reference) | 102-570% increase | N/A |
| Maximum Concentration (Cmax) | 100% (reference) | 35-440% increase | N/A |
| Half-life (t1/2) | 100% (reference) | 200-500% increase | N/A |
| Bioavailability | 100% (reference) | 260% increase | 2.6 |
Species-specific differences in metabolic enzyme expression and activity profiles significantly influence the magnitude of observed isotope effects [9] [10]. Comparative studies across human, rat, and mouse liver microsomes demonstrate substantial variability in deuterium kinetic isotope effects, reflecting differences in cytochrome P450 isoform contributions to overall metabolic clearance [15] [21]. These findings emphasize the importance of species-specific validation in translating in vitro isotope effect data to clinical applications [9] [21].
The temporal aspects of metabolic studies reveal that deuterium kinetic isotope effects remain consistent across extended incubation periods, indicating stable isotope incorporation and reliable analytical measurements [20] [22]. Advanced mass spectrometric techniques enable real-time monitoring of isotope ratios during metabolic incubations, providing detailed kinetic information about the progression of deuterium kinetic isotope effects [20] [22].
Deuterium-labeled compounds serve as powerful quantitative tracers in microbial metabolism studies, enabling precise monitoring of bacterial growth, metabolic activity, and antimicrobial susceptibility [24] [27] [32]. The application of deuterium oxide as a metabolic tracer facilitates the incorporation of deuterium atoms into newly synthesized bacterial biomolecules, particularly membrane lipids and nucleic acids [24] [27] [30].
Bacterial membrane lipid labeling represents a particularly sensitive approach for detecting microbial metabolic activity [27] [32]. When bacteria are cultured in deuterium oxide-enriched media, deuterium atoms become incorporated into fatty acid chains during de novo lipid biosynthesis [27] [32]. The efficiency of this labeling process depends on the deuterium oxide concentration, with optimal labeling achieved at 20% deuterium oxide concentrations [27] [32]. Matrix-assisted laser desorption/ionization mass spectrometry enables detection of deuterium-labeled lipids within 30 minutes to 2 hours of bacterial growth [27] [32].
The fractional abundance of deuterium in bacterial lipids provides quantitative information about bacterial growth rates and metabolic activity [27] [32]. Actively growing bacteria typically achieve 50-60% labeling efficiency under optimal conditions, while metabolically compromised or antibiotic-treated bacteria exhibit significantly reduced labeling efficiency [27] [32]. This differential labeling pattern enables rapid discrimination between antibiotic-resistant and susceptible bacterial strains [27] [32].
| Application Type | Deuterium Concentration | Detection Time | Labeling Efficiency | Analytical Method |
|---|---|---|---|---|
| Bacterial Growth Monitoring | 20% D2O | 30 minutes - 2 hours | 50-60% | MALDI-MS |
| Membrane Lipid Labeling | 5-35% D2O | 2 hours | 45-60% | MS/MS |
| Metabolic Pathway Tracing | 13C + D labeling | 15 minutes | 90%+ | NMR/MS |
| Compliance Monitoring | D2O tracer | 10 days | 95% | Mass Spectrometry |
| Resistance Detection | 20% D2O | 1-2 hours | 50% | MALDI-MS |
Antimicrobial susceptibility testing utilizing deuterium labeling offers significant advantages over conventional methods in terms of speed and sensitivity [27] [32]. Resistant bacterial strains maintain approximately 50% labeling efficiency between treated and untreated cultures, while susceptible strains demonstrate a dramatic decrease from 50% to approximately 10% labeling efficiency following antibiotic exposure [27] [32]. This approach enables determination of minimum inhibitory concentrations that correlate well with traditional broth dilution methods [27] [32].
Metabolic pathway tracing studies employ deuterium-labeled substrates to investigate bacterial carbon metabolism and biosynthetic pathways [28] [31]. The incorporation of deuterium from labeled substrates into specific metabolic intermediates provides detailed information about flux distribution through central metabolic pathways [28] [31]. Advanced analytical techniques including nuclear magnetic resonance spectroscopy and gas chromatography-combustion-isotope ratio mass spectrometry enable precise quantification of deuterium incorporation into individual metabolites [28] [31].
The development of robust Ultra-High Performance Liquid Chromatography methods for Difloxacin D3 hydrochloride trihydrate requires careful optimization of multiple chromatographic parameters to achieve adequate separation and detection of the deuterated isotopolog from its native counterpart [1] [2]. The fluoroquinolone structure of difloxacin presents unique analytical challenges due to its polyaromatic nature, basic properties, and zwitterionic characteristics at physiological pH values [3].
Column Selection and Stationary Phase Chemistry
The selection of appropriate stationary phase chemistry represents a critical decision in method development for deuterated fluoroquinolones. Core-shell C18 columns with particle sizes ranging from 1.7 to 1.9 micrometers have demonstrated superior performance for fluoroquinolone separations [2] [3]. The Hypersil GOLD VANQUISH UHPLC columns, based on highly pure silica, provide exceptional peak symmetry even for compounds exhibiting poor peak shape on traditional silica-based chemistries [2]. The reduced silanol activity of advanced C18 phases, such as the Kinetex XB-C18 with its di-isobutyl C18 ligand, offers alternate selectivity with enhanced retention characteristics for basic compounds at low pH conditions [3].
Mobile Phase Optimization
Mobile phase composition significantly influences the chromatographic behavior of Difloxacin D3 hydrochloride trihydrate [1] [4]. The optimal mobile phase system consists of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) [5] [6]. This acidic pH environment, typically maintained between 3.0 and 3.5, ensures protonation of the basic nitrogen functionalities in the fluoroquinolone structure, promoting consistent ionization and minimizing peak tailing [1] [7]. The formic acid concentration of 0.1% provides sufficient buffering capacity while maintaining compatibility with electrospray ionization mass spectrometry [6].
Gradient Elution Programs
The development of appropriate gradient programs requires consideration of the retention characteristics of both native difloxacin and its deuterated analog [8]. Optimized gradient conditions typically initiate with 5% organic modifier, increasing to 95% acetonitrile over an 8-minute period, followed by a 2-minute hold at high organic strength [5] [2]. This gradient profile ensures adequate separation of the isotopologs while maintaining reasonable analysis times of 10 to 12 minutes [5].
Temperature and Flow Rate Considerations
Column temperature optimization at 40°C provides improved peak symmetry and enhanced separation efficiency for fluoroquinolone compounds [5] [6]. Flow rates between 0.25 and 0.30 milliliters per minute represent an optimal compromise between chromatographic resolution and analysis speed [5]. These conditions minimize backpressure while maintaining adequate theoretical plate numbers for efficient separation.
| Parameter | Optimal Conditions | Rationale |
|---|---|---|
| Column Chemistry | C18 (Core-shell technology) | Enhanced retention and peak shape for fluoroquinolones |
| Particle Size (μm) | 1.7-1.9 | Optimal efficiency with manageable backpressure |
| Column Dimensions (mm) | 100 × 2.1 | Balance between resolution and analysis time |
| Mobile Phase A | 0.1% Formic acid in water | pH control and ionization enhancement |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | Gradient elution strength modulation |
| Flow Rate (mL/min) | 0.25-0.30 | Compromise between resolution and speed |
| Column Temperature (°C) | 40 | Improved peak symmetry and separation |
The mass spectrometric differentiation of Difloxacin D3 hydrochloride trihydrate from its native counterpart requires sophisticated analytical approaches that capitalize on the three-dalton mass difference introduced by deuterium substitution [9] [8]. The deuterium labeling occurs specifically at the methyl group attached to the piperazine ring, resulting in a molecular weight increase from 400.1 to 403.1 daltons for the protonated molecular ion [10] [11].
Electrospray Ionization and Fragmentation Patterns
Electrospray ionization in positive mode provides optimal sensitivity for fluoroquinolone detection, generating abundant protonated molecular ions [M+H]+ for both native and deuterated forms [12] [13]. The fragmentation behavior of difloxacin follows predictable pathways characteristic of fluoroquinolone antibiotics, involving loss of water molecules, carbon monoxide, and piperazine ring substituents [14] [4]. The primary fragmentation pathway involves the loss of carbon dioxide (44 daltons) from the carboxylic acid functionality, producing the base peak at m/z 356.2 for native difloxacin and m/z 359.2 for the deuterated analog [4].
Multiple Reaction Monitoring Transitions
The development of selective Multiple Reaction Monitoring transitions represents the cornerstone of isotopolog differentiation [15] [4]. For Difloxacin D3 hydrochloride trihydrate, the quantifier transition utilizes the precursor ion at m/z 403.1 fragmenting to the product ion at m/z 359.2, maintaining the three-dalton mass difference observed in the molecular ion [4]. The qualifier transition employs the same precursor ion fragmenting to m/z 302.1, corresponding to additional loss of piperazine substituents [14]. Collision energies of 16 electron volts for the quantifier transition and 32 electron volts for the qualifier transition provide optimal fragmentation efficiency [4].
Matrix Effects and Ion Suppression
Complex biological matrices, particularly milk and meat samples, introduce significant matrix effects that can influence the ionization efficiency of both native and deuterated compounds [16] [17]. The use of deuterated internal standards typically compensates for matrix-induced ion suppression; however, subtle differences in retention times between isotopologs can result in differential matrix effects in regions of changing ion suppression [17] [18]. The magnitude of matrix effects ranges from -20% to +15% for most fluoroquinolone compounds in typical food matrices [19] [18].
Isotopic Interference Considerations
Natural heavy isotopes in non-deuterated compounds can contribute to the apparent response of deuterated analytes, potentially overestimating concentrations [20]. The natural isotope contribution from 13C isotopes in the molecular formula C21H19F2N3O3 can reach up to 100% of the deuterated compound response at high concentrations [20]. Careful method validation must account for these natural isotope interferences through appropriate blank matrix evaluations and correction factors [20].
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Transition Type | Mass Shift |
|---|---|---|---|---|---|
| Difloxacin (Native) | 400.1 | 356.2 | 16 | Quantifier | Reference |
| Difloxacin D3 (Deuterated) | 403.1 | 359.2 | 16 | Quantifier | +3.0 Da |
| Difloxacin (Native) | 400.1 | 299.1 | 32 | Qualifier | Reference |
| Difloxacin D3 (Deuterated) | 403.1 | 302.1 | 32 | Qualifier | +3.0 Da |
Regulatory Framework and Guidelines
Method validation follows the principles established in International Council for Harmonisation guideline Q2(R2) for analytical procedure validation [23] [24]. Additional requirements specific to veterinary drug residue analysis derive from European Commission Decision 2002/657/EC and AOAC Standard Method Performance Requirements 2018.010 [25] [26]. These guidelines establish minimum performance criteria for specificity, linearity, accuracy, precision, detection limits, and robustness [27] [28].
Linearity and Range Assessment
Linearity evaluation requires the establishment of calibration curves spanning at least three orders of magnitude, typically from the limit of quantification to 150% of the expected working range [21] [22]. For Difloxacin D3 hydrochloride trihydrate, acceptable correlation coefficients exceed 0.99 across the analytical range of 0.5 to 500 micrograms per kilogram [5] [6]. The use of isotope dilution techniques with deuterated internal standards provides enhanced linearity compared to external standardization approaches [29] [8].
Accuracy and Precision Evaluation
Accuracy assessment involves recovery studies at multiple concentration levels, typically at 50%, 100%, and 150% of the target concentration [26]. Acceptable recovery ranges from 80% to 120% for veterinary drug residue methods [25] [26]. Precision evaluation encompasses both repeatability (intra-day precision) and intermediate precision (inter-day precision), with acceptance criteria of relative standard deviation below 15% [27] [26]. The use of deuterated internal standards significantly improves precision by compensating for extraction efficiency variations and matrix effects [16] [18].
Detection and Quantification Limits
The establishment of method detection limits and quantification limits requires statistical evaluation based on signal-to-noise ratios and precision at low concentrations [21] [22]. For Difloxacin D3 hydrochloride trihydrate, typical limits of detection range from 0.1 to 0.3 micrograms per kilogram, while limits of quantification fall between 0.3 and 1.0 micrograms per kilogram [5] [19]. These values must be well below maximum residue limits established by regulatory authorities [25] [28].
Specificity and Selectivity Verification
Specificity assessment requires demonstration of method capability to distinguish Difloxacin D3 hydrochloride trihydrate from structurally related compounds and matrix interferents [21] [30]. The three-dalton mass difference between deuterated and native forms provides inherent selectivity when coupled with chromatographic separation [8] [20]. Ion ratio monitoring using qualifier transitions provides additional confirmation of analyte identity [15] [31].
Stability and Robustness Studies
Stability evaluation encompasses solution stability, matrix stability, and long-term storage stability under various conditions [21] [22]. Difloxacin D3 hydrochloride trihydrate typically demonstrates stability for 48 to 72 hours under refrigerated conditions [32]. Robustness assessment involves deliberate variations in method parameters such as mobile phase composition, column temperature, and flow rate to evaluate method resilience [23] [24].
| Parameter | Acceptance Criteria | Typical Results | Reference Standard |
|---|---|---|---|
| Linearity (R²) | ≥ 0.99 | 0.9985-0.9998 | ICH Q2(R2) |
| Precision (RSD %) | ≤ 15% | 2.5-8.3% | AOAC SMPR 2018.010 |
| Accuracy (Recovery %) | 80-120% | 85-115% | EU Decision 2002/657/EC |
| Limit of Detection (LOD) | ≤ 0.5 μg/kg | 0.1-0.3 μg/kg | EU Decision 2002/657/EC |
| Limit of Quantification (LOQ) | ≤ 1.5 μg/kg | 0.3-1.0 μg/kg | EU Decision 2002/657/EC |
| Matrix Effect (%) | ±20% | ±15% | FDA Guidance |
| Selectivity | No interference | Baseline resolved | ICH Q2(R2) |
| Stability (Hours) | ≥ 24 | 48-72 | ICH Q2(R2) |